molecular formula C21H23ClN2O5 B247889 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B247889
M. Wt: 418.9 g/mol
InChI Key: BZCVKAZXZWZULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1990s by Thomas McLean and David Nichols at Purdue University. TCB-2 is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes.

Mechanism of Action

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the 5-HT2A receptor by 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to the activation of intracellular signaling pathways that modulate neuronal activity and neurotransmitter release. The exact mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is thought to involve the modulation of glutamate and dopamine neurotransmission.
Biochemical and physiological effects:
1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects in animal and human studies. For example, 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase the release of the neurotransmitter glutamate in the prefrontal cortex, which is involved in cognition and mood regulation. 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the release of the neurotransmitter dopamine in the striatum, which is involved in reward and motivation. 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a dose-dependent effect on visual perception, with higher doses leading to visual hallucinations.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neuronal activity. However, 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a relatively short half-life, which can limit its usefulness in certain experimental designs.

Future Directions

There are several future directions for research on 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have therapeutic potential in these disorders, and further research is needed to elucidate the underlying mechanisms of action. Another area of interest is the development of novel compounds that target the 5-HT2A receptor with greater selectivity and potency than 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. These compounds could have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Synthesis Methods

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized by the reaction of 3-chlorobenzoyl chloride with 3,4,5-trimethoxybenzoyl piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of the serotonin 5-HT2A receptor in different physiological and behavioral processes. For example, 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used to study the effects of 5-HT2A receptor activation on visual perception, cognition, and mood. 1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been used to investigate the role of 5-HT2A receptor activation in the pathophysiology of psychiatric disorders such as schizophrenia and depression.

properties

Product Name

1-(3-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23ClN2O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)21(26)24-9-7-23(8-10-24)20(25)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3

InChI Key

BZCVKAZXZWZULN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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